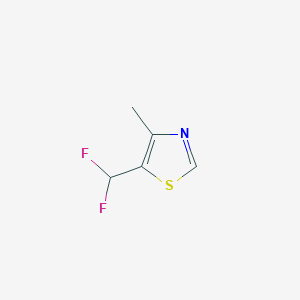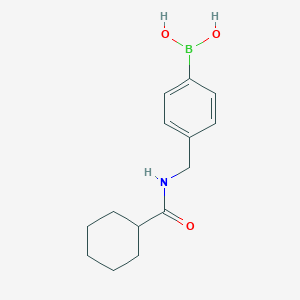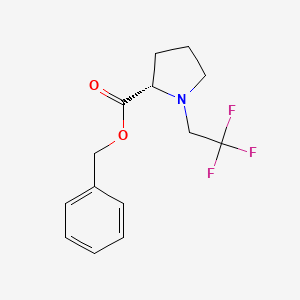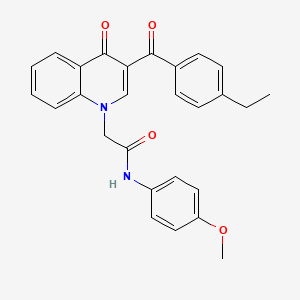![molecular formula C14H13N3O4 B2419679 3-[(4-Nitrophenoxy)methyl]benzohydrazide CAS No. 832739-58-9](/img/structure/B2419679.png)
3-[(4-Nitrophenoxy)methyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Nitrophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H13N3O4 . It has a molecular weight of 287.27 .
Molecular Structure Analysis
The molecular structure of 3-[(4-Nitrophenoxy)methyl]benzohydrazide consists of a benzohydrazide group attached to a nitrophenyl group via a methylene bridge . The presence of the nitro group may confer electron-withdrawing properties, affecting the compound’s reactivity .Physical And Chemical Properties Analysis
3-[(4-Nitrophenoxy)methyl]benzohydrazide is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique
Antibacterial Activity
- Hydrazone Compounds Derived from 4-Methylbenzohydrazide: These compounds, including variations such as 4-methyl- N’ -(4-nitrobenzylidene)benzohydrazide, have demonstrated antibacterial activity against bacteria like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Lei et al., 2015).
Antioxidant Activity
- Gallic Hydrazide Derived Schiff Bases: Schiff bases derived from 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide have shown good in vitro antioxidant activity (Dighade & Parikh, 2017).
Crystal Structure and Molecular Docking
- N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide: The crystal structure of this compound has been analyzed, showing potential for molecular docking studies (Zhou et al., 2011).
Catalytic and DNA Binding Activities
- Schiff Base Ligands and Metal Complexes: Schiff base ligands like N′-(1-(2-hydroxyphenyl) ethylidene)benzohydrazide have shown catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).
Cholinesterase Inhibition and Antioxidant Activity
- Thiophene-2-Carboxamide Based Benzohydrazides: These compounds have been explored as inhibitors for cholinesterases and as antioxidants, showing potential for treating neurological disorders (Kausar et al., 2021).
Biodegradation and Chemotaxis
- 3-Methyl-4-Nitrophenol Biodegradation: A study on Ralstonia sp. SJ98 demonstrated its capability to utilize 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, for biodegradation and chemotaxis (Bhushan et al., 2000).
Ulcer Prevention
- 3,4,5-Tihydroxy-N0-[(2-Methyl-1H-Indol-3yl)Methylidene]Benzohydrazide: This compound has shown ulcer prevention potential in rat models, suggesting its efficacy in gastroprotective treatments (Tayeby et al., 2017).
Anticancer and Antimicrobial Activities
- Benzohydrazide Derivatives: These compounds have been researched for their anticancer and antimicrobial potentials, indicating their relevance in pharmaceutical research (Asegbeloyin et al., 2014).
Photolytic Precursors in Atmospheric Chemistry
- Nitrophenol Absorption: Nitrophenols, including derivatives of nitrobenzohydrazides, have been identified as photolytic precursors in atmospheric chemistry, influencing the tropospheric oxidation capacity (Chen et al., 2011).
Prostate Cancer Inhibitors
- Benzohydrazide Derivatives: Molecular docking studies of benzohydrazide derivatives have shown their potential as inhibitors of prostate cancer (Arjun et al., 2020).
Red Blood Cell Carbonic Anhydrase Inhibition
- Benzohydrazide Derivatives: These compounds inhibited carbonic anhydrases in erythrocytes, suggesting potential therapeutic applications in various disorders (Korkmaz et al., 2022).
Propriétés
IUPAC Name |
3-[(4-nitrophenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-16-14(18)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLVWHTBNJGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Nitrophenoxy)methyl]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)
![N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2419598.png)
![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)
![3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride](/img/structure/B2419601.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419606.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2419610.png)
![Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2419611.png)


![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)
